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Ethyl 2-(2-

nitrophenoxy)propanoate

CAS No.: 13212-56-1

Cat. No.: B1606171

Get Quote

Abstract
Ethyl 2-(2-nitrophenoxy)propanoate (CAS 13212-56-1) is a specialized organic intermediate

primarily utilized in the synthesis of heterocyclic pharmacophores, specifically 1,4-benzoxazin-

3-ones.[1][2] Its structural motif—an ortho-nitro phenoxy ether—serves as a "masked"

nucleophile; upon reduction, it facilitates spontaneous intramolecular cyclization, a key

transformation in the development of bioactive molecules ranging from anticoagulants to

herbicides. This guide details the compound's physiochemical profile, optimized synthesis

protocols, and downstream applications.

Part 1: Chemical Identity & Physiochemical Profile
Core Identity Data
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Parameter Specification

Chemical Name Ethyl 2-(2-nitrophenoxy)propanoate

CAS Number 13212-56-1

Synonyms
Propanoic acid, 2-(2-nitrophenoxy)-, ethyl ester;

Ethyl 2-(o-nitrophenoxy)propionate

Molecular Formula C₁₁H₁₃NO₅

Molecular Weight 239.23 g/mol

SMILES CCOC(=O)C(C)Oc1ccccc1[O-]

Appearance Pale yellow oil or low-melting solid

Solubility
Soluble in acetone, ethyl acetate,

dichloromethane; insoluble in water

Structural Analysis
The molecule features a chiral center at the

-carbon of the propanoate chain. While CAS 13212-56-1 generally refers to the racemate, the
steric environment of the methyl group at the C2 position is critical for modulating the biological
activity of downstream derivatives, particularly in herbicide classes (e.g., "fop" herbicides)
where the (R)-enantiomer is often the active species.

Part 2: Synthetic Architecture
Mechanism: Williamson Ether Synthesis
The primary route to Ethyl 2-(2-nitrophenoxy)propanoate involves the nucleophilic

substitution of ethyl 2-bromopropionate by the phenoxide ion of 2-nitrophenol. This reaction

typically proceeds via an SN2 mechanism.

Key Reaction Parameters:

Nucleophile: 2-Nitrophenoxide (generated in situ using weak bases like K₂CO₃ or Cs₂CO₃).

Electrophile: Ethyl 2-bromopropionate.[3][4][5][6]
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Solvent: Polar aprotic solvents (DMF, Acetonitrile, or Acetone) are preferred to solvate the

cation and enhance nucleophilicity.

Catalyst: Potassium iodide (KI) can be added (Finkelstein condition) to convert the bromide

to a more reactive iodide in situ, accelerating the reaction.

Experimental Protocol
Note: This protocol is designed for a 10 mmol scale. Adjust stoichiometry linearly.

Reagents:

2-Nitrophenol (1.39 g, 10 mmol)

Ethyl 2-bromopropionate (1.99 g, 11 mmol)

Potassium Carbonate (anhydrous, 2.07 g, 15 mmol)

Acetone (dry, 30 mL) or DMF (10 mL)

Procedure:

Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser,

dissolve 2-nitrophenol in the chosen solvent. Add anhydrous Potassium Carbonate. Stir at

room temperature for 15 minutes to generate the phenoxide anion (color change to bright

yellow/orange is typical).

Alkylation: Dropwise add Ethyl 2-bromopropionate to the reaction mixture.

Reflux: Heat the mixture to reflux (approx. 60°C for acetone) and maintain for 6–12 hours.

Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.

Work-up:

Cool the mixture to room temperature.

Filter off inorganic salts (KBr, excess K₂CO₃).

Concentrate the filtrate under reduced pressure.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606171?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve the residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to

remove unreacted phenol, followed by Brine (20 mL).

Purification: Dry the organic layer over MgSO₄, filter, and concentrate. If necessary, purify via

silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

Visualization: Synthesis Pathway
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Figure 1: Williamson ether synthesis pathway for the production of Ethyl 2-(2-
nitrophenoxy)propanoate.

Part 3: Applications in Drug Discovery
The Benzoxazinone Scaffold
The most significant utility of Ethyl 2-(2-nitrophenoxy)propanoate is its function as a

precursor to 2-methyl-2H-1,4-benzoxazin-3(4H)-one. This bicyclic structure is a privileged

scaffold in medicinal chemistry, found in:

Anticoagulants: Analogs of warfarin.

Antihypertensives: Potassium channel openers.

Fungicides: Agricultural disease control agents.

Reductive Cyclization Mechanism
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The transformation involves the reduction of the nitro group (-NO₂) to an amine (-NH₂). The

resulting amine is positioned ortho to the ether linkage containing the ester. The amine

nucleophile attacks the ester carbonyl intramolecularly, releasing ethanol and forming the

lactam ring.

Reduction Methods:

Catalytic Hydrogenation: H₂ (1 atm), Pd/C (10%), Ethanol. (Cleanest method).

Iron Reduction (Bechamp): Fe powder, Acetic Acid/Ethanol. (Robust for scale-up).

Tin Chloride: SnCl₂, HCl. (Useful if other reducible groups are present).

Visualization: Reductive Cyclization Workflow
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Figure 2: The "Reductive Cyclization" cascade transforming the nitro-ester into the bioactive

benzoxazinone core.

Part 4: Safety & Handling
Hazard Identification

Nitro Compounds: Aromatic nitro compounds can be toxic if inhaled or absorbed through the

skin. They may cause methemoglobinemia.

Skin/Eye Irritation: The ester and its precursors are irritants.

Flammability: As an organic ester, it is combustible.

Handling Protocols
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Ventilation: All operations, especially the heating of solvents and the handling of 2-

nitrophenol, must be performed in a fume hood.

Waste Disposal: Aqueous washes containing nitrophenols must be segregated as hazardous

organic waste and not poured down the drain due to environmental toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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